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molecular formula C5H2Cl3N B095902 2,3,5-Trichloropyridine CAS No. 16063-70-0

2,3,5-Trichloropyridine

Cat. No. B095902
M. Wt: 182.43 g/mol
InChI Key: CNLIIAKAAMFCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05213606

Procedure details

2,3,5-Trichloropyridine (69.32 g, 0.38 mol) and 18-crown-6 (4.0 g, 0.015 mol) are added to a mixture of the dipotassium salt of hydroquinone (prepared from hydroquinone (44.0 g, 0.4 mol) and potassium hydroxide (45.0 g, 0.8 mol)) in dimethyl sulfoxide (700 mL). The reaction mixture is stirred overnight at room temperature, heated at 60° C. for 21/2 hours, diluted with water and extracted with ether. The combined organic extracts are washed with water, treated with charcoal, dried over anhydrous magnesium sulfate and concentrated in vacuo to obtain the title product as a white solid (47.23 g, mp 122°-123.5° C.)
Quantity
69.32 g
Type
reactant
Reaction Step One
[Compound]
Name
dipotassium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:9])=[CH:4][N:3]=1.[C:10]1([CH:17]=[CH:16][C:14]([OH:15])=[CH:13][CH:12]=1)[OH:11]>CS(C)=O.O.C1OCCOCCOCCOCCOCCOC1>[Cl:8][C:7]1[C:2]([O:11][C:10]2[CH:17]=[CH:16][C:14]([OH:15])=[CH:13][CH:12]=2)=[N:3][CH:4]=[C:5]([Cl:9])[CH:6]=1

Inputs

Step One
Name
Quantity
69.32 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)Cl
Name
dipotassium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
44 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
700 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
4 g
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C. for 21/2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined organic extracts are washed with water
ADDITION
Type
ADDITION
Details
treated with charcoal
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)Cl)OC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 47.23 g
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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